4-(2,6-Difluorophenyl)oxane
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Overview
Description
4-(2,6-Difluorophenyl)oxane is an organic compound with the molecular formula C₁₁H₁₂F₂O It is characterized by the presence of a difluorophenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 2,6-difluorophenyl isocyanate with appropriate reagents to form the desired oxane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl oxane derivatives.
Scientific Research Applications
4-(2,6-Difluorophenyl)oxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenyl)oxane-2,6-dione: This compound has a similar structure but with a dione group, which may result in different chemical properties and applications.
2,6-Difluorophenyl isocyanate: Another related compound with distinct reactivity due to the presence of an isocyanate group.
Uniqueness
4-(2,6-Difluorophenyl)oxane is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxane ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)oxane |
InChI |
InChI=1S/C11H12F2O/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
QXFMXMIIJTXHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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